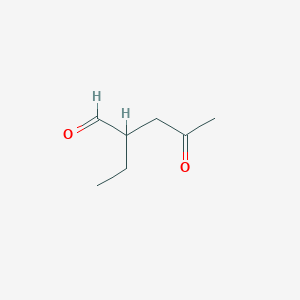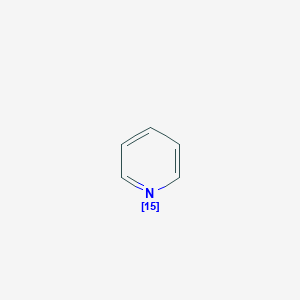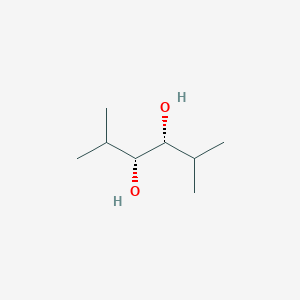
(3R,4R)-2,5-Dimethyl-3,4-hexanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-2,5-Dimethyl-3,4-hexanediol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a chiral molecule that has two enantiomers, (3R,4R)- and (3S,4S)-2,5-dimethyl-3,4-hexanediol. In
Mecanismo De Acción
The mechanism of action of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is not fully understood. However, it is believed that the compound acts as a chiral inducer, promoting the formation of chiral products in asymmetric synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. However, studies have shown that this compound is non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol is its ability to act as a chiral inducer in asymmetric synthesis reactions. This makes it a valuable tool for the development of chiral catalysts and the production of chiral compounds. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol. One area of focus is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of new applications for this compound, such as in the development of new drugs or materials. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of ((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol.
Métodos De Síntesis
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol can be synthesized using several methods. One of the most common methods is the reduction of 2,5-dimethyl-3,4-hexanedione using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2,5-dimethyl-3,4-hexanedione using hydrogen gas and a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
((3R,4R)-2,5-Dimethyl-3,4-hexanediol)-2,5-Dimethyl-3,4-hexanediol has been extensively studied for its potential applications in various fields of science. One of the most promising areas of application is in the development of chiral catalysts for asymmetric synthesis. This compound has been shown to be an effective chiral ligand for several transition metal catalysts, including ruthenium, palladium, and rhodium.
Propiedades
Número CAS |
115889-27-5 |
|---|---|
Nombre del producto |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol |
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(3R,4R)-2,5-dimethylhexane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-5(2)7(9)8(10)6(3)4/h5-10H,1-4H3/t7-,8-/m1/s1 |
Clave InChI |
UEGKGPFVYRPVCC-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)[C@H]([C@@H](C(C)C)O)O |
SMILES |
CC(C)C(C(C(C)C)O)O |
SMILES canónico |
CC(C)C(C(C(C)C)O)O |
Sinónimos |
(3R,4R)-2,5-Dimethyl-3,4-hexanediol; 2,5-Dimethyl-4-hydroxy-3-hexanol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




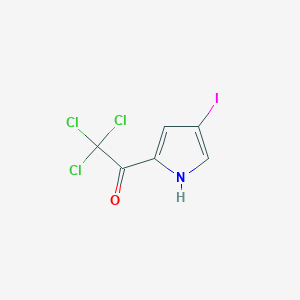
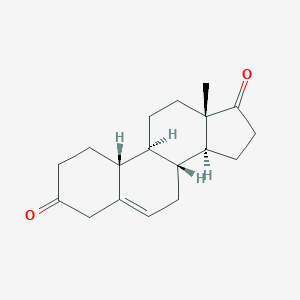
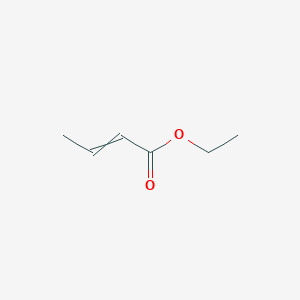

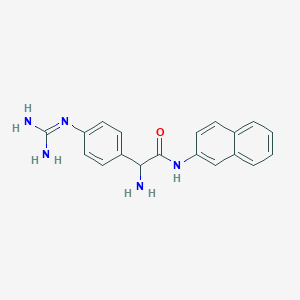
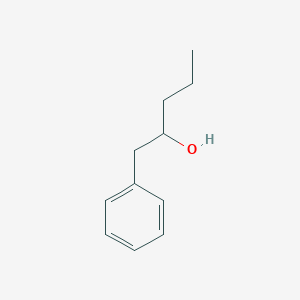
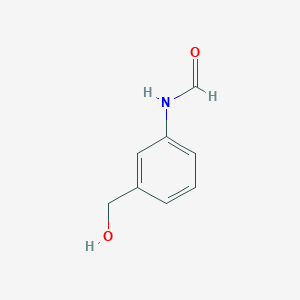
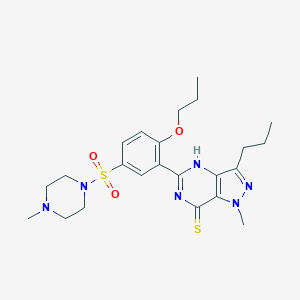
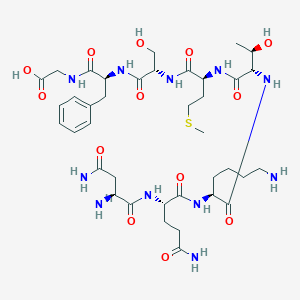
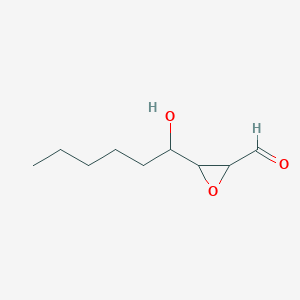
![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)
